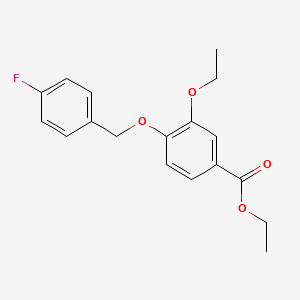
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes an ethyl ester, an ethoxy group, and a fluorobenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including esterification and etherification reactions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate: Similar structure but with an iodine atom, which can influence its reactivity and applications.
Ethyl 4-((4-fluorobenzyl)oxy)benzoate: Lacks the ethoxy group, which can affect its chemical properties and uses.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Biological Activity
Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : It could inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory pathways.
- Antimicrobial Properties : Potential activity against bacterial strains has been noted, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; may reduce inflammation in tissues. |
| Antimicrobial | Exhibits activity against specific bacterial strains; potential for antibiotic development. |
Case Studies and Research Findings
-
Antioxidant and Anti-inflammatory Studies :
- A study indicated that the compound showed significant antioxidant activity through in vitro assays measuring radical scavenging effects. It was found to reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in cell cultures treated with oxidative agents .
-
Antimicrobial Activity :
- Research demonstrated that this compound displayed inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, suggesting potent antimicrobial properties .
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound may inhibit bacterial growth by disrupting cell membrane integrity and inhibiting key metabolic pathways .
Future Directions
Given its promising biological activities, this compound warrants further exploration in various fields:
- Drug Development : Its potential as an antimicrobial agent could lead to the development of new antibiotics.
- Therapeutic Applications : Investigating its anti-inflammatory properties may open avenues for treating chronic inflammatory diseases.
Properties
Molecular Formula |
C18H19FO4 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H19FO4/c1-3-21-17-11-14(18(20)22-4-2)7-10-16(17)23-12-13-5-8-15(19)9-6-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
YAAILBHEPOGAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















